molecular formula C23H23N3O6 B2944949 Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-02-3

Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2944949
CAS No.: 899943-02-3
M. Wt: 437.452
InChI Key: OSUNJTXZWYMQMC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a dihydropyridazine core substituted with:

  • A phenyl group at the 1-position of the pyridazine ring.
  • An ethoxycarbonyl group at the 3-position.
  • A 4-ethoxyphenyl-substituted carbamoyloxy moiety at the 4-position (via an ether linkage).

Properties

IUPAC Name

ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-3-30-18-12-10-16(11-13-18)24-20(27)15-32-19-14-21(28)26(17-8-6-5-7-9-17)25-22(19)23(29)31-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUNJTXZWYMQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Ethoxy group : Enhances solubility and bioavailability.
  • Dihydropyridazine core : Implicated in various biological activities.
  • Carboxylate functionality : Contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that similar compounds in the dihydropyridazine class exhibit significant anticancer activities. For instance, derivatives have been shown to:

  • Induce apoptosis in cancer cells.
  • Overcome drug resistance in leukemia cells .

Research on related compounds suggests that this compound may also demonstrate similar mechanisms, potentially through inhibition of specific signaling pathways involved in cell proliferation.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Targeting enzymes critical for cancer cell survival.
  • Receptor Modulation : Interacting with cellular receptors to modulate signaling pathways.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Case Studies

A selection of studies highlights the biological activity of related compounds:

Study ReferenceCompound TestedBiological ActivityFindings
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-pheny...AnticancerDemonstrated low micromolar cytotoxicity against various tumor cells.
Ethyl 2-(4-methoxyphenyl)amino)-2-oxoacetateAnticancerMitigated drug resistance and synergized with existing therapies.
Ethyl 4-(2-chlorophenyl)amino-thiazolePluripotency InductionInduced Oct3/4 expression in stem cells, suggesting potential for regenerative medicine.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring and modifications to the dihydropyridazine core can significantly alter biological activity.

Comparison with Similar Compounds

Key Observations from Structural Variations

Electronic Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity and may enhance membrane permeability.
  • Electron-donating groups (e.g., methoxy in ) improve solubility but reduce metabolic stability.

The dihydrodioxin moiety () adds rigidity, which could influence crystallinity or intermolecular interactions.

Positional Isomerism: The 4-ethoxyphenyl group in the target compound vs. 3-fluoro-4-methylphenyl in demonstrates how subtle changes in the amino substituent alter electronic and steric profiles.

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